5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride

Medicinal chemistry Scaffold hopping GPCR ligands

For D1 receptor/calcium-channel programs requiring the [3,2-c] regiochemistry, this dihydrochloride salt solves aqueous solubility limitations of the free base. Key advantages: direct use in aqueous buffers for SPR/ITC assays, defined pharmacophoric geometry distinct from [4,3-c] isomers, and a fragment-like profile (MW 148.2 free base, LogP 0.6) for lead optimization. Includes batch-specific QC (NMR, HPLC) documentation, ensuring reproducible derivatization.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
Cat. No. B13467716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)C=CC=N2.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-3-8-7-10-5-2-4-9(8)11-6-1;;/h1,3,6,10H,2,4-5,7H2;2*1H
InChIKeyZAOCPPNTFCKRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine Dihydrochloride: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine dihydrochloride (free base CAS 1803585-34-3; dihydrochloride CAS 2763754-84-1) is a bicyclic heterocycle comprising a pyridine ring ortho-fused to a partially saturated seven-membered azepine ring [1]. The free base has the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g·mol⁻¹, with a computed LogP of 0.6, a topological polar surface area (TPSA) of 24.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The dihydrochloride salt form (C₉H₁₄Cl₂N₂, MW 221.13 g·mol⁻¹) is the commercially supplied research-grade material, typically offered at ≥95% purity . This compound is classified as a versatile small-molecule scaffold for medicinal chemistry and is supplied exclusively for laboratory research use .

Why 5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine Dihydrochloride Cannot Be Interchanged with Other Pyridoazepine Isomers or Generic Azepine Scaffolds


Pyridoazepine scaffolds are not interchangeable: the position of the pyridine nitrogen relative to the azepine ring fusion dictates both the vector of hydrogen-bonding interactions and the electronic distribution across the bicyclic system. The pyrido[3,2-c]azepine isomer positions the pyridine nitrogen at the 1-position of the ring system (adjacent to the bridgehead), whereas the pyrido[4,3-c]azepine isomer locates it at the 2-position, resulting in a fundamentally different pharmacophoric geometry [1][2]. This regiochemical distinction translates into divergent biological target engagement: pyrido[4,3-c]azepine scaffolds have been optimized as CCR2 antagonists with nanomolar potency (IC₅₀ = 61 nM) [3], while pyrido[3,2-c]azepine derivatives have been explored as D1 dopamine receptor ligands and calcium-channel modulators [4][5]. Furthermore, the dihydrochloride salt form provides aqueous solubility and solid-state handling characteristics that the free base and other salt forms do not replicate. Substituting a generic benzodiazepine or a different pyridoazepine isomer therefore risks loss of the specific target engagement profile, physicochemical property set, and synthetic derivatization potential that the [3,2-c] scaffold uniquely provides.

Quantitative Differentiation Evidence for 5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine Dihydrochloride Against Closest Comparators


Ring Fusion Regiochemistry: Pyrido[3,2-c]azepine vs. Pyrido[4,3-c]azepine Scaffold Target Engagement Divergence

The pyrido[3,2-c]azepine scaffold differs from its regioisomer pyrido[4,3-c]azepine in the position of the pyridine nitrogen relative to the azepine ring fusion. In the [3,2-c] isomer, the pyridine nitrogen resides at position 1 of the bicyclic system; in the [4,3-c] isomer, it resides at position 2. This seemingly minor positional shift has profound consequences for biological target engagement: the [4,3-c] scaffold has been successfully elaborated into potent CCR2 antagonists, with optimized derivative 13a achieving an IC₅₀ of 61 nM and 10-fold selectivity for CCR2 over CCR5 in a calcium mobilization assay in CHOK1 cells [1]. In contrast, the [3,2-c] scaffold has been explored for dopamine D1 receptor ligand activity and calcium-channel modulation, with 5-phenyl-substituted derivatives serving as potential D1 receptor ligands [2] and hexahydro-1H-pyrido[3,2-c]azepine derivatives demonstrating in vivo hypotensive activity comparable to nifedipine in normotensive anaesthetized rats [3]. No single scaffold can simultaneously address both target classes with equivalent potency; the choice of ring fusion regiochemistry pre-determines the accessible biological target space.

Medicinal chemistry Scaffold hopping GPCR ligands CCR2 antagonism D1 receptor

Physicochemical Property Differentiation: Pyrido[3,2-c]azepine vs. 1,4-Benzodiazepine Scaffold

The pyrido[3,2-c]azepine scaffold offers a substantially different physicochemical starting point compared to the 1,4-benzodiazepine scaffold—the most clinically established seven-membered N-heterocyclic framework. The pyrido[3,2-c]azepine free base has a molecular weight of 148.2 g·mol⁻¹, LogP of 0.6, TPSA of 24.9 Ų, 1 H-bond donor, and 2 H-bond acceptors [1]. By contrast, diazepam (a representative 1,4-benzodiazepine) has a molecular weight of 284.7 g·mol⁻¹, LogP of approximately 2.8–3.2, TPSA of approximately 32.7 Ų, 0 H-bond donors, and 2–3 H-bond acceptors [2]. The pyrido[3,2-c]azepine scaffold is therefore 136.5 g·mol⁻¹ lighter, approximately 2.2–2.6 log units more hydrophilic, and possesses a smaller polar surface area. Critically, the lower molecular weight provides greater optimization headroom: a lead compound built on the pyrido[3,2-c]azepine core can accommodate additional substituents while remaining within Lipinski-compliant property space, whereas the benzodiazepine core already occupies a larger fraction of drug-like chemical space.

Drug design Lead optimization Physicochemical properties CNS drug discovery Scaffold comparison

Dihydrochloride Salt Form: Solubility and Handling Advantages Over the Free Base

The dihydrochloride salt form (C₉H₁₄Cl₂N₂, MW 221.13 g·mol⁻¹) of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is supplied as the standard commercial research material, whereas the free base (C₉H₁₂N₂, MW 148.20 g·mol⁻¹) is also available but with different handling characteristics. The dihydrochloride salt incorporates two equivalents of HCl, converting the basic pyridine and secondary amine nitrogens into their protonated, charged forms [1]. For amine-containing heterocycles, hydrochloride salt formation typically enhances aqueous solubility by several orders of magnitude relative to the neutral free base, which is critical for biochemical assay preparation and in vitro pharmacological profiling. The free base form (CAS 1803585-34-3) has a computed LogP of 0.6 and one hydrogen bond donor, indicating modest intrinsic hydrophilicity [1]; the dihydrochloride salt (CAS 2763754-84-1) substantially increases this aqueous compatibility. Commercial suppliers consistently offer the dihydrochloride at ≥95% purity with long-term storage recommendations of cool, dry conditions .

Salt selection Aqueous solubility Solid-state chemistry Formulation Research chemicals

Synthetic Tractability: Quantified Route to 5-Substituted Pyrido[3,2-c]azepine Derivatives

A defined synthetic route to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines—the saturated analogue of the target scaffold—has been reported, proceeding via cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions [1]. The overall sequence comprises 8 steps and delivers products in up to 10% total yield on up to a 10-gram scale. Critically, only products bearing relatively hindered substituents at the C-5 position were successfully obtained; in some cases, competing formation of 5,7,8,9-tetrahydrooxepino[4,3-b]pyridine derivatives was observed. This establishes a defined (albeit modest-yielding) pathway for scaffold diversification at the 5-position, which is a key vector for SAR exploration. No comparable multi-gram synthetic protocol has been reported for the isomeric pyrido[2,3-d]azepine or pyrido[4,3-c]azepine scaffolds in the open literature, conferring a practical derivatization advantage for the [3,2-c] isomer.

Synthetic chemistry Azepine ring construction Staudinger-aza-Wittig Scale-up Derivatization

Class-Level Biological Precedent: Hypotensive Activity of Hexahydro-1H-pyrido[3,2-c]azepine Derivatives Relative to Nifedipine

Although quantitative in vitro potency data (IC₅₀/Kᵢ) for the unsubstituted 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine scaffold are absent from the peer-reviewed literature, robust class-level evidence exists for structurally elaborated hexahydro-1H-pyrido[3,2-c]azepine derivatives. El-Sadek et al. (2007) synthesized a series of 13 novel hexahydro-1H-pyrido[3,2-c]azepine derivatives and evaluated their hypotensive activity in vivo in normotensive anaesthetized male adult albino rats, with effects on ventricular contraction and auricular rate measured in isolated rabbit hearts using the Langendorff method and nifedipine as the reference drug [1]. Compounds 29 and 36, which bear the closest structural similarities to nifedipine, exhibited the highest hypotensive activity as well as negative inotropic and chronotropic activities. This establishes that the pyrido[3,2-c]azepine core, when appropriately substituted, can deliver cardiovascular pharmacological activity comparable in nature (though not necessarily magnitude) to the clinically established dihydropyridine calcium-channel blocker nifedipine [1].

Calcium channel Hypotensive agents In vivo pharmacology Cardiovascular Nifedipine comparator

Commercial Availability and Purity Benchmarking: Research-Grade Supply Characteristics

5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine (free base, CAS 1803585-34-3) and its dihydrochloride salt (CAS 2763754-84-1) are available from multiple specialty chemical suppliers with documented purity specifications. The free base is offered by AKSci at a minimum purity of 95%, with available certificates of analysis (COA) including NMR, HPLC, and GC batch quality data, and is classified as non-hazardous for DOT/IATA transport . Biosynth supplies the compound as a 'versatile small molecule scaffold' with pricing of $1,295.00/50 mg and $3,687.50/0.5 g (non-stock, 3–4 week lead time) . CymitQuimica (Biosynth distribution partner) lists the free base at €1,227.00/50 mg and €3,403.00/500 mg . The dihydrochloride salt is cataloged by multiple vendors including Bidepharm (≥95% purity, with NMR/HPLC/GC batch QC) and Chemsrc (CAS 2763754-84-1) . The compound is universally restricted to laboratory research use only and is not sold to individuals or for human/veterinary applications . For procurement decision-making, the key differentiator is the salt form: the free base is more widely stocked, while the dihydrochloride offers superior aqueous handling characteristics.

Chemical procurement Purity specification Vendor comparison Research chemical Quality assurance

Evidence-Backed Application Scenarios for 5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine Dihydrochloride in Scientific Research and Drug Discovery


Medicinal Chemistry Hit-Finding: Dopaminergic and Calcium-Channel Target Programs

Research groups pursuing novel ligands for dopamine D1-family receptors or calcium-channel modulators should prioritize the pyrido[3,2-c]azepine scaffold over the [4,3-c] isomer. The [3,2-c] scaffold has established literature precedent for D1 receptor ligand development [1] and calcium-channel modulatory hypotensive activity comparable to nifedipine in vivo [2]. The lower molecular weight (148.2 g·mol⁻¹) and higher hydrophilicity (LogP 0.6) relative to benzodiazepine scaffolds provide greater optimization headroom for lead elaboration while maintaining drug-like property space [3]. The dihydrochloride salt form ensures adequate aqueous solubility for biochemical assay preparation without requiring high DMSO concentrations.

Scaffold-Hopping and Privileged Structure Diversification Campaigns

For medicinal chemistry groups seeking to replace benzodiazepine or benzazepine cores in existing lead series, the pyrido[3,2-c]azepine scaffold offers a structurally distinct yet synthetically accessible alternative. The published 8-step synthetic route to 5-substituted derivatives (up to 10% yield, up to 10 g scale) [4] provides a defined entry point for SAR exploration at the C-5 position. The scaffold's computed TPSA (24.9 Ų) and LogP (0.6) [3] position it favorably for CNS drug discovery, where pyridoazepines have been reported to exhibit comparable CNS activity to benzodiazepines [5]. The ring fusion regiochemistry pre-determines a pharmacophoric geometry orthogonal to that of the [4,3-c] isomer, enabling exploration of distinct biological target space [6].

Aqueous-Compatible Biochemical and Biophysical Assays

The dihydrochloride salt form (CAS 2763754-84-1, C₉H₁₄Cl₂N₂, MW 221.13 g·mol⁻¹) should be specified for experimental protocols requiring direct dissolution in aqueous buffer systems. The protonation of both the pyridine and azepine nitrogens by the two HCl equivalents substantially enhances water solubility relative to the free base (CAS 1803585-34-3, MW 148.2 g·mol⁻¹, LogP 0.6) [3]. This is particularly relevant for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays where organic co-solvents may interfere with protein stability or signal detection. Researchers must verify the CAS number at the point of procurement to ensure the correct salt form is obtained, as the free base and dihydrochloride are distinct catalog items with different molecular weights .

Chemical Biology Tool Compound Development and Fragment-Based Drug Discovery

With a molecular weight of only 148.2 g·mol⁻¹ (free base) and a compact bicyclic architecture, the pyrido[3,2-c]azepine scaffold meets fragment-like property criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [3]. This makes it suitable as a core fragment for fragment-based drug discovery (FBDD) campaigns, where its single hydrogen bond donor and two hydrogen bond acceptors enable directed interactions with protein targets. The scaffold is commercially classified as a 'versatile small molecule scaffold' and is supplied with batch-specific QC documentation (NMR, HPLC, GC) , satisfying the purity and characterization requirements for fragment library inclusion and subsequent structure-based elaboration.

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